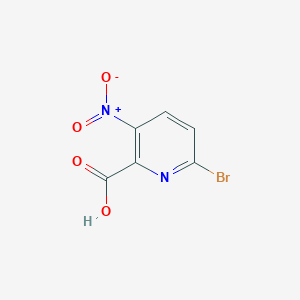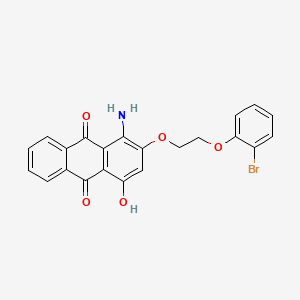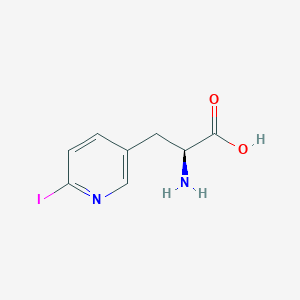![molecular formula C6H2BrCl2N3 B13125098 2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, in a solid-liquid system. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications .
科学的研究の応用
2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
5,7-Dichloro-3H-imidazo[4,5-b]pyridine: Similar in structure but lacks the bromine atom.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of chlorine atoms.
2,6-Disubstituted Imidazo[4,5-b]pyridine: Variants with different substituents at positions 2 and 6.
Uniqueness
The uniqueness of 2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C6H2BrCl2N3 |
|---|---|
分子量 |
266.91 g/mol |
IUPAC名 |
2-bromo-6,7-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-6-11-4-3(9)2(8)1-10-5(4)12-6/h1H,(H,10,11,12) |
InChIキー |
RSIIFXYNSVQRHC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C2C(=N1)N=C(N2)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







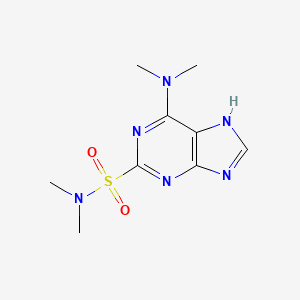

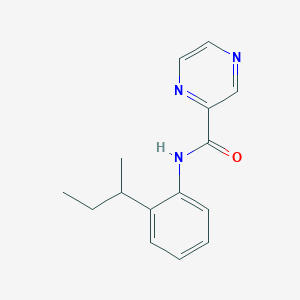
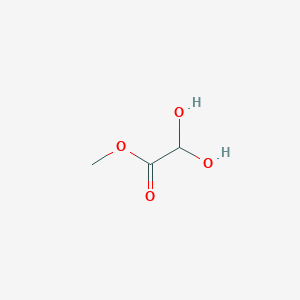
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
